molecular formula C18H18N6S B5917345 1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea

1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea

Cat. No.: B5917345
M. Wt: 350.4 g/mol
InChI Key: ZILFJNYVTVRBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a quinazoline ring substituted with dimethyl groups and a phenylthiourea moiety

Preparation Methods

The synthesis of 1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea typically involves the reaction of 4,6-dimethylquinazoline-2-amine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4,6-dimethylquinazoline-2-amine+phenyl isothiocyanateThis compound\text{4,6-dimethylquinazoline-2-amine} + \text{phenyl isothiocyanate} \rightarrow \text{this compound} 4,6-dimethylquinazoline-2-amine+phenyl isothiocyanate→this compound

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.

    Medicine: Preliminary studies suggest that the compound may have antimicrobial, antifungal, and anticancer properties, although further research is needed to confirm these effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea can be compared with other similar compounds, such as:

    N-(4,6-dimethylquinazolin-2-yl)thiourea: This compound lacks the phenyl group, which may affect its chemical reactivity and biological activity.

    1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea: The presence of an ethyl group instead of a phenyl group can influence the compound’s solubility and interaction with molecular targets.

    N-(4,6-dimethylquinazolin-2-yl)carbamimidoylbenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1E)-1-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6S/c1-11-8-9-15-14(10-11)12(2)20-17(22-15)23-16(19)24-18(25)21-13-6-4-3-5-7-13/h3-10H,1-2H3,(H4,19,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILFJNYVTVRBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC(=NC(=S)NC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/C(=S)NC3=CC=CC=C3)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.